

A Comparative Guide to Dienophiles for Tetrazine Click Chemistry

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Compound of Interest

Compound Name: *Methyltetrazine-amido-PEG5-alkyne*

Cat. No.: *B8106586*

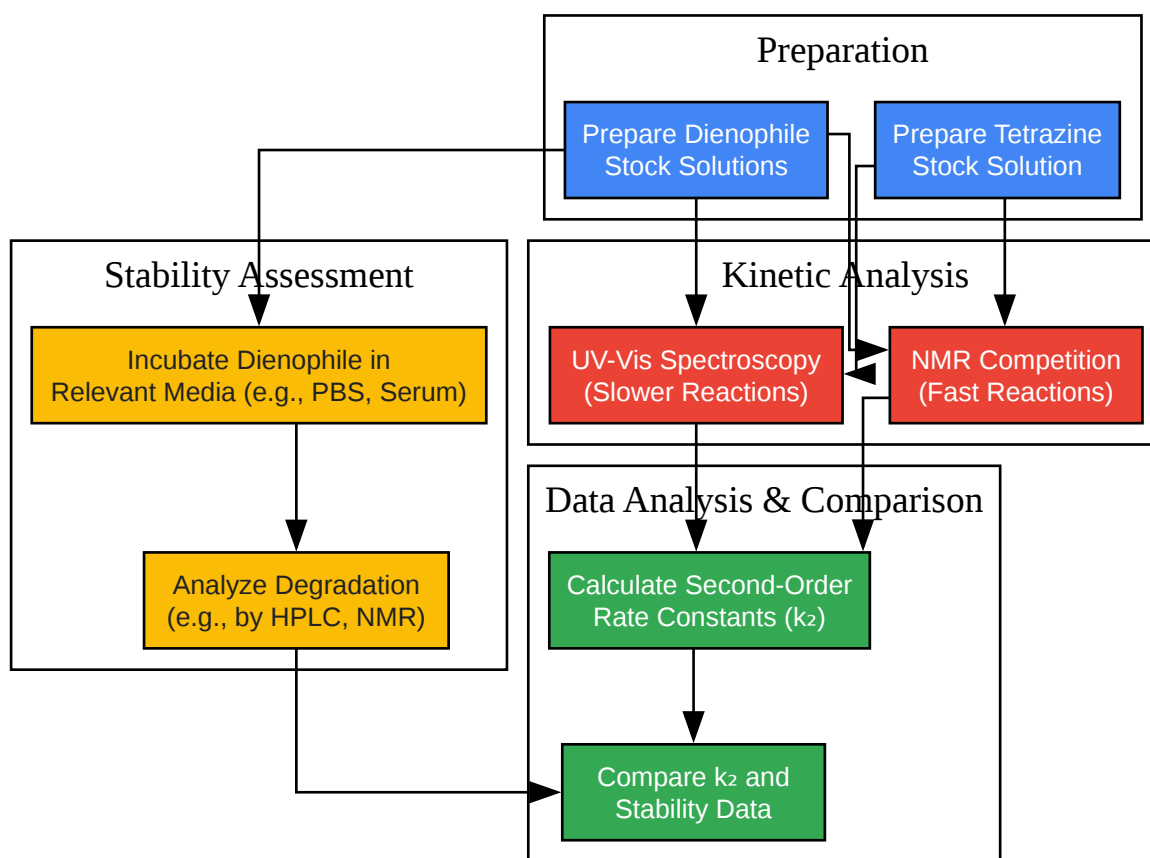
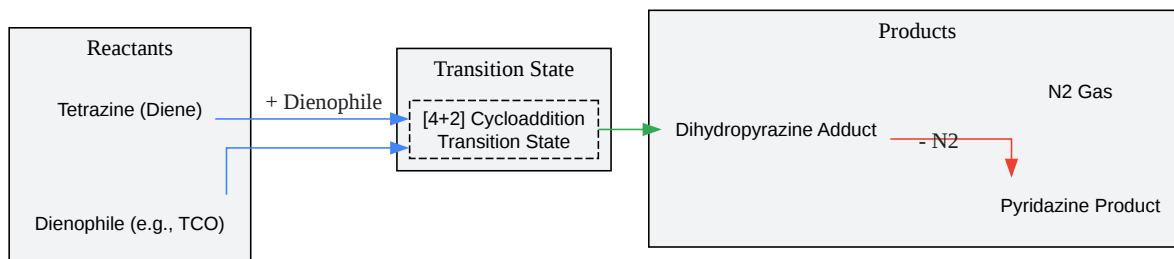
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The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a dienophile, commonly known as tetrazine click chemistry, has emerged as a powerful tool for bioorthogonal ligation.[1][2] Its rapid kinetics and high specificity have led to widespread applications in chemical biology, drug delivery, and in vivo imaging.[2][3] A crucial component of this reaction is the dienophile, whose structure dictates the reaction rate, stability, and biocompatibility of the ligation. This guide provides an objective comparison of common dienophiles used in tetrazine click chemistry, supported by experimental data, to aid researchers in selecting the optimal dienophile for their specific application.

Mechanism of Tetrazine Click Chemistry

The tetrazine ligation is a type of [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and an electron-rich, often strained, alkene or alkyne serves as the dienophile.[1][4] The primary driving force for this reaction is the relief of ring strain in the dienophile and the favorable energetics of forming a stable dihydropyrazine product, which subsequently eliminates nitrogen gas to form a pyridazine.[5]



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